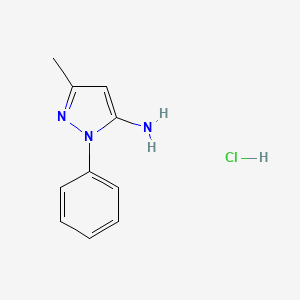

3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-1-phenyl-1H-pyrazol-5-amine, also known as 1-Phenyl-3-methyl-5-aminopyrazole, is a compound with the molecular formula C10H11N3 . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

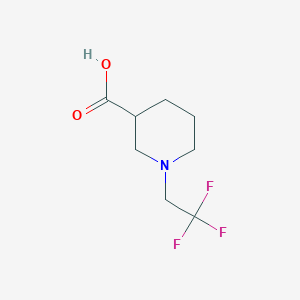

The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine involves several chemical reactions. For instance, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds . It’s also used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .Molecular Structure Analysis

The molecular structure of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be represented in 2D or 3D formats . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the nature of chemical bonds.Chemical Reactions Analysis

3-methyl-1-phenyl-1H-pyrazol-5-amine is involved in various chemical reactions. For example, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds .Physical and Chemical Properties Analysis

3-methyl-1-phenyl-1H-pyrazol-5-amine has a molecular weight of 173.2144 . Its melting point ranges from 114°C to 117°C .Safety and Hazards

Direcciones Futuras

The future directions of 3-methyl-1-phenyl-1H-pyrazol-5-amine research could involve exploring its potential applications in the pharmaceutical industry, given its role as an intermediate in the synthesis of bioactive compounds . Further studies could also focus on improving the synthesis process and understanding its mechanism of action.

Mecanismo De Acción

Target of Action

Related compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to inhibit dipeptidylpeptidase 4 (DPP-4), an enzyme involved in glucose metabolism, suggesting a potential target for 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride .

Mode of Action

It’s worth noting that related compounds have shown potent in vitro antipromastigote activity, which suggests that they may interact with specific biological targets to exert their effects .

Biochemical Pathways

If the compound does indeed inhibit dpp-4 as suggested by the use of related compounds , it could impact the incretin system, which plays a crucial role in glucose homeostasis.

Result of Action

Related compounds have demonstrated antidiabetic effects through the inhibition of dpp-4 , suggesting potential therapeutic applications for this compound.

Action Environment

It’s worth noting that the compound is air sensitive and should be stored away from air in a cool, dry, and well-ventilated place .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is a useful research chemical . The amine group in the compound is a common reaction center that can react with acids or acyl groups to form corresponding salts or amides .

Molecular Mechanism

The molecular mechanism of action of 3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is not well defined. It is known that the compound can undergo a series of nucleophilic substitution reactions to yield derivative pyrazole compounds

Propiedades

IUPAC Name |

5-methyl-2-phenylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9;/h2-7H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBIGHWKZQVKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78119-06-9 |

Source

|

| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78119-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)